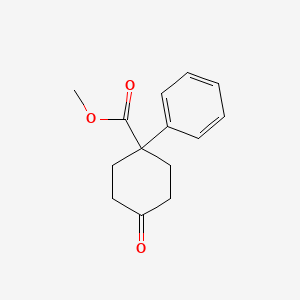

Methyl 4-oxo-1-phenylcyclohexanecarboxylate

Descripción general

Descripción

Methyl 4-oxo-1-phenylcyclohexanecarboxylate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It is a derivative of cyclohexanecarboxylate, featuring a phenyl group and a ketone functional group at the 4-position of the cyclohexane ring . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-1-phenylcyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours . This reaction yields the desired compound in good yield.

Industrial Production Methods

In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-oxo-1-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate : Methyl 4-oxo-1-phenylcyclohexanecarboxylate serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions, including oxidation and reduction processes.

Reactions :

- Oxidation : Converts to 4-carboxy-1-phenylcyclohexanecarboxylate.

- Reduction : Forms 4-hydroxy-1-phenylcyclohexanemethanol.

- Substitution Reactions : Can yield nitro or halogen-substituted derivatives of the phenyl group .

Biological Applications

This compound has been investigated for its biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

Anti-inflammatory Effects : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases. For instance, it may act similarly to established anti-inflammatory drugs by inhibiting cyclooxygenase (COX) enzymes.

Medicinal Applications

Research into the medicinal properties of this compound is ongoing, with promising results indicating its potential as a therapeutic agent.

Drug Development : The compound is being explored for its utility in developing novel therapeutic agents targeting various diseases, including cancer. Its structural features allow for modifications that can enhance efficacy and reduce side effects .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the formulation of advanced materials and chemical processes .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Details | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate in organic synthesis | Used for oxidation and reduction reactions |

| Biological Activity | Antimicrobial and anti-inflammatory | Exhibits significant antimicrobial properties; inhibits COX enzymes |

| Medicinal Use | Potential therapeutic agent | Ongoing research for drug development targeting cancer |

| Industrial Use | Production of specialty chemicals | Utilized in advanced materials formulation |

Case Studies

Several studies have documented the applications and effects of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against various bacterial strains, demonstrating a notable reduction in bacterial growth at specific concentrations.

- Inflammation Model Research : In vivo studies showed that administration of this compound significantly reduced inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent.

- Synthesis Optimization : Research focused on optimizing synthetic pathways to enhance yield and purity when using this compound as an intermediate, leading to improved efficiency in laboratory settings.

Mecanismo De Acción

The mechanism of action of methyl 4-oxo-1-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl and ketone groups play a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-oxo-1-cyclohexanecarboxylate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

Phenylcyclohexanecarboxylate: Lacks the ketone group, affecting its ability to participate in oxidation and reduction reactions.

Uniqueness

Methyl 4-oxo-1-phenylcyclohexanecarboxylate is unique due to the presence of both a phenyl group and a ketone functional group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Actividad Biológica

Methyl 4-oxo-1-phenylcyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclohexane ring with a ketone and ester functional group, which can influence its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, particularly its effects on neuropharmacology and potential therapeutic applications.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. For instance, studies on related compounds have shown that they can modulate sigma receptors, which play a crucial role in cognitive functions and neuroprotection .

Table 1: Summary of Neuropharmacological Effects

| Compound | Mechanism of Action | Observed Effects |

|---|---|---|

| This compound | Sigma receptor modulation | Potential enhancement of cognition |

| E1R (related compound) | Positive allosteric modulation of sigma receptors | Alleviation of cognitive impairment |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Sigma Receptor Interaction : As mentioned, compounds that interact with sigma receptors can modulate neurotransmitter release and neuronal survival.

- Calcium Signaling Modulation : Changes in intracellular calcium levels are critical for many cellular processes, including neurotransmission and inflammation response .

Research Findings

Recent research highlights the need for further exploration into the biological activities of this compound. Key findings include:

In Vitro Studies

In vitro assays have shown promising results regarding the compound's ability to influence neuronal cell viability and function. For example, experiments measuring cell survival in the presence of oxidative stress indicated potential protective effects against cell death.

In Vivo Studies

While direct in vivo studies on this specific compound are scarce, related compounds have been tested in animal models for their cognitive-enhancing effects. These studies often utilize behavioral tests such as the Y-maze and passive avoidance tasks to assess memory and learning capabilities .

Propiedades

IUPAC Name |

methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXCTCTZXOECJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444766 | |

| Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75945-90-3 | |

| Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.